![molecular formula C20H16FNO5 B2962021 8-氟-4-[2-(甲氧羰基)苯氧基]-3-喹啉甲酸乙酯 CAS No. 477847-22-6](/img/structure/B2962021.png)

8-氟-4-[2-(甲氧羰基)苯氧基]-3-喹啉甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

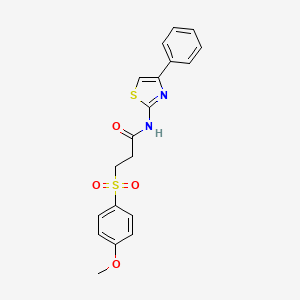

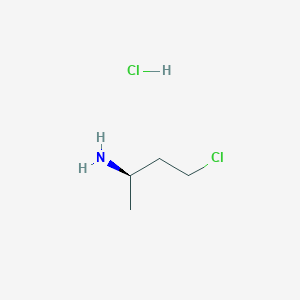

Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate is a chemical compound with the molecular formula C20H16FNO5 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CCOC(=O)c1cnc2c(c1Oc3ccccc3C(=O)OC)cccc2F . The InChI representation is InChI=1S/C20H16FNO5/c1-3-26-20(24)14-11-22-17-13(8-6-9-15(17)21)18(14)27-16-10-5-4-7-12(16)19(23)25-2/h4-11H,3H2,1-2H3 . Chemical Reactions Analysis

While the specific chemical reactions involving Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate are not detailed in the retrieved papers, similar compounds undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate is 369.34 . Other physical and chemical properties are not specified in the retrieved papers.科学研究应用

Suzuki-Miyaura Cross-Coupling

Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate: can be utilized as a boron reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials. The compound’s stability and functional group tolerance make it an excellent candidate for this application.

Neutron Capture Therapy

As a boronic ester, this compound may serve as a boron-carrier suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets tumors on a cellular level using boron compounds, which are introduced into cancer cells and then irradiated with neutrons to produce cytotoxic radiation.

Drug Design and Delivery

The compound’s boronic ester group is a valuable moiety in drug design and delivery systems . Boronic esters are known for their ability to form reversible covalent bonds with diols, which can be exploited in the targeted delivery of drugs to specific tissues or cells, enhancing the efficacy and reducing side effects.

Hydrolysis Studies

The susceptibility of boronic esters to hydrolysis at physiological pH is a significant area of study . Understanding the hydrolysis of compounds like Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate is crucial for their potential pharmacological applications, as stability in aqueous environments is a key consideration.

Organic Synthesis

This compound can be used as a precursor in the synthesis of complex organic molecules . Its reactive sites allow for various chemical transformations, making it a versatile building block in organic synthesis, particularly in the creation of fluorinated compounds which are often found in pharmaceuticals.

Catalysis

The compound’s structure suggests potential use in catalytic processes . For example, it could be involved in protodeboronation reactions, which are useful for the formal anti-Markovnikov hydromethylation of alkenes, a valuable reaction in organic chemistry.

属性

IUPAC Name |

ethyl 8-fluoro-4-(2-methoxycarbonylphenoxy)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO5/c1-3-26-20(24)14-11-22-17-13(8-6-9-15(17)21)18(14)27-16-10-5-4-7-12(16)19(23)25-2/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKPAJPDZLCCTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC=C3C(=O)OC)C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2961944.png)

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)

![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)

![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)

![1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2961956.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine](/img/structure/B2961957.png)

![2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961960.png)